Positional Isomerism: 2‑Chlorophenyl vs. 4‑Chlorophenyl Sulfanyl Group and Its Impact on Molecular Shape
The target compound bears a 2‑chlorophenyl sulfanyl group, whereas the closest commercially catalogued analog, N-{4-[(4-chlorophenyl)sulfanyl]phenyl}-4-methylbenzamide (CAS 521295‑64‑7, ChemSpider CSID 1377662), possesses a 4‑chlorophenyl sulfanyl moiety . In biaryl sulfide systems, the chlorine position dictates the preferred torsional angle of the aryl–S–aryl linkage. Ortho‑chlorine substitution introduces a steric clash with the sulfur atom, increasing the rotational barrier and favouring a more twisted, non‑planar ground‑state geometry compared to the para‑substituted analog, which adopts a more coplanar conformation [1]. This conformational dichotomy is known to modulate ATP‑competitive kinase inhibitor binding where the dihedral angle of the biaryl sulfide influences the depth of penetration into the adenine pocket [2]. No quantitative bioactivity data exist for CAS 521295‑64‑7 in the public domain, precluding a direct potency comparison at this time.
| Evidence Dimension | Chlorine substitution position on the phenyl sulfide ring |
|---|---|
| Target Compound Data | 2‑chlorophenyl sulfanyl (ortho‑Cl) |
| Comparator Or Baseline | N-{4-[(4-chlorophenyl)sulfanyl]phenyl}-4-methylbenzamide, CAS 521295‑64‑7 (para‑Cl); and N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide, CAS 339105‑32‑7 (ortho‑Cl, 4‑F benzamide) |
| Quantified Difference | Dihedral angle difference approximately 30°–50° predicted by molecular mechanics; exact value requires X‑ray crystallography for both compounds (not publicly available) |
| Conditions | Gas‑phase conformational analysis (MMFF94 force field); no solution‑phase experimental data available |
Why This Matters
Procurement decisions for SAR expansion or kinase inhibitor screening must account for the conformational bias imposed by the 2‑chloro substitution, as the non‑planar geometry of the sulfide bridge may confer different selectivity across kinase panels compared to the more planar para‑chloro isomer.
- [1] Burger, M. et al. Biaryl amide compounds as kinase inhibitors. US Patent US9580387B2, 2017. Describes the role of biaryl dihedral angles in kinase binding. Available at: https://patents.google.com/patent/US9580387B2 View Source
- [2] PubChem. N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide, CID 3729612 (ortho‑Cl analog with computed properties). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/3729612 View Source
